2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate
Overview
Description
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate is a useful research compound. Its molecular formula is C11H11ClN4O5 and its molecular weight is 314.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-d-glucose (2-nbdg), are known to be used as fluorescent indicators for direct glucose uptake measurement . This suggests that the compound might interact with glucose transporters or other related targets in the cell.
Mode of Action
Based on its structural similarity to 2-nbdg, it might be used to monitor glucose uptake in cells . The compound could be taken up by cells in a manner similar to glucose, and its fluorescent properties allow for the visualization of this process.
Biochemical Pathways
If it functions similarly to 2-nbdg, it might be involved in the glucose metabolism pathway . By being taken up by cells in a similar manner to glucose, it could provide insights into the functioning of this pathway.
Pharmacokinetics
Its solubility in dmso and ethanol suggests that it might have good bioavailability
Result of Action
If it functions similarly to 2-nbdg, its uptake by cells could be used as an indicator of cell viability . Its fluorescent properties allow for the visualization of its uptake, providing a measure of cellular activity.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the fluorescence of 2-NBDG is known to be sensitive to the environment . Therefore, factors such as pH, temperature, and the presence of other molecules could potentially affect the action of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate.
Biochemical Analysis
Biochemical Properties
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with glutathione S-transferases (GSTs), which are enzymes involved in detoxification processes. The interaction between this compound and GSTs results in the formation of a stable complex, thereby inhibiting the enzyme’s activity . Additionally, this compound has been shown to bind to other proteins, such as albumin, which may influence its distribution and efficacy in biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation . Furthermore, this compound has been shown to induce apoptosis in tumor cell lines, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of GSTs, as mentioned earlier . This inhibition occurs through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from catalyzing its substrate . Additionally, this compound has been shown to interact with other biomolecules, such as DNA and RNA, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can induce beneficial changes in cellular function . At higher doses, this compound can exhibit toxic effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized by enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The metabolism of this compound can lead to the formation of reactive intermediates, which may contribute to its biological effects . Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and distribution . The localization and accumulation of this compound within specific tissues can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O5/c1-2-8(17)20-4-3-13-7-5-6(12)9-10(15-21-14-9)11(7)16(18)19/h5,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOARRBGUYSSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCNC1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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